molecular formula C15H21N3O B10888055 (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B10888055
M. Wt: 259.35 g/mol
InChI Key: GQHQVOZDZPMTNH-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is a chemical compound that features a piperazine ring substituted with a cyclopentyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 4-cyclopentylpiperazine with a pyridine derivative. One common method involves the use of pyridine-3-carboxylic acid chloride, which reacts with 4-cyclopentylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in assays to investigate receptor-ligand interactions and to screen for potential therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C15H21N3O/c19-15(13-4-3-7-16-12-13)18-10-8-17(9-11-18)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2

InChI Key

GQHQVOZDZPMTNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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